molecular formula C21H32N2O7 B13769409 N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate CAS No. 63887-08-1

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate

Cat. No.: B13769409
CAS No.: 63887-08-1
M. Wt: 424.5 g/mol
InChI Key: CKHYRHIDMKNIGY-UHFFFAOYSA-N
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Description

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-butoxy-3-methoxybenzoic acid with an appropriate amine to form the benzamide core.

    Introduction of the Pentylideneaminoethyl Group:

    Formation of the Oxalate Salt: Finally, the compound is converted into its oxalate salt form by reacting with oxalic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Purification: Employing techniques such as crystallization and chromatography for purification.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxides: Resulting from oxidation.

    Amines and Alcohols: From reduction.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways: Modulating signaling pathways involved in inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Ethoxy-3-methoxybenzoyl)amino]ethyl-pentylideneazanium oxalate
  • 2-Hydroxy-2-oxoacetate;2-[(3-methoxy-2-propoxybenzoyl)amino]ethyl-pentylideneazanium

Uniqueness

N-(2-Pentylideneaminoethyl)-2-butoxy-3-methoxybenzamide oxalate stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

63887-08-1

Molecular Formula

C21H32N2O7

Molecular Weight

424.5 g/mol

IUPAC Name

2-[(2-butoxy-3-methoxybenzoyl)amino]ethyl-pentan-2-ylideneazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H30N2O3.C2H2O4/c1-5-7-14-24-18-16(10-8-11-17(18)23-4)19(22)21-13-12-20-15(3)9-6-2;3-1(4)2(5)6/h8,10-11H,5-7,9,12-14H2,1-4H3,(H,21,22);(H,3,4)(H,5,6)

InChI Key

CKHYRHIDMKNIGY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C(=O)NCC[NH+]=C(C)CCC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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